Pentachlorobenzoic acid

概要

説明

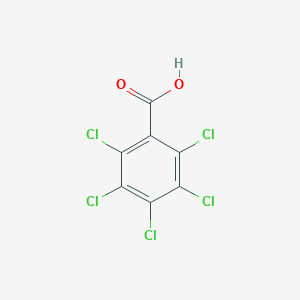

Pentachlorobenzoic acid, also known as 2,3,4,5,6-pentachlorobenzoic acid, is a chlorinated derivative of benzoic acid. It is characterized by the presence of five chlorine atoms attached to the benzene ring. This compound is a white solid with a molecular formula of C7HCl5O2 and a molecular weight of 294.35 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: Pentachlorobenzoic acid can be synthesized through several methods:

Oxidation of Pentachlorotoluene: This method involves the oxidation of pentachlorotoluene using nitric acid and mercury.

Oxidation of Pentachlorobenzaldehyde: Potassium permanganate is used to oxidize pentachlorobenzaldehyde to this compound.

Chlorination of Tetrachlorophthalyl Chloride: This method involves the chlorination of tetrachlorophthalyl chloride.

Chlorination of Dichlorobenzoic Acids: Dichlorobenzoic acids are chlorinated to produce this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced by the exhaustive chlorination of benzoic acid derivatives under controlled conditions to ensure complete substitution of hydrogen atoms with chlorine atoms .

Types of Reactions:

Oxidation: this compound can undergo further oxidation reactions, although it is already highly oxidized due to the presence of multiple chlorine atoms.

Reduction: Reduction of this compound can lead to the formation of less chlorinated benzoic acids.

Substitution: The chlorine atoms in this compound can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid, potassium permanganate.

Reducing Agents: Hydrogen gas in the presence of a catalyst.

Substitution Reagents: Nucleophiles such as hydroxide ions or amines.

Major Products:

Oxidation Products: Further oxidized chlorinated benzoic acids.

Reduction Products: Less chlorinated benzoic acids.

Substitution Products: Compounds where chlorine atoms are replaced by other functional groups.

科学的研究の応用

Chemical Properties and General Overview

Pentachlorobenzoic acid is characterized by its five chlorine substituents on the benzene ring, which significantly influence its chemical reactivity and interactions. Its molecular formula is and it is known for its high stability and hydrophobic nature, making it a useful compound in various applications.

Applications in Organic Synthesis

This compound is utilized as a reagent in organic synthesis. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, making it valuable for the synthesis of more complex organic molecules.

- Synthesis of Pharmaceuticals : It serves as an intermediate in the production of various pharmaceuticals, particularly those requiring chlorinated aromatic compounds as building blocks. For example, it can be used to synthesize anti-inflammatory agents and other therapeutic compounds.

- Case Study : Research has shown that this compound can be employed to synthesize novel derivatives with enhanced biological activity. A study highlighted its role in developing new anti-cancer agents through strategic modifications of its structure .

Environmental Applications

This compound has been studied for its potential use in environmental remediation processes.

- Pollution Control : Its ability to form stable complexes with heavy metals makes it useful in the treatment of contaminated water bodies. The compound can help immobilize heavy metals, reducing their bioavailability and toxicity.

- Case Study : In one research project, this compound was tested for its effectiveness in removing lead ions from aqueous solutions. The results indicated significant lead ion reduction, demonstrating its potential as an environmental remediation agent .

Materials Science

In materials science, this compound is explored for its role in the development of advanced materials.

- Polymer Chemistry : It acts as a modifier in polymer formulations, enhancing properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can improve resistance to degradation from environmental factors.

- Case Study : A study investigated the effects of this compound on the thermal properties of polyvinyl chloride (PVC). The findings revealed that the addition of this compound improved the thermal stability of PVC under high-temperature conditions .

Analytical Chemistry

This compound is also employed as a standard reference material in analytical chemistry.

- Chromatography : It serves as a calibration standard for gas chromatography and high-performance liquid chromatography due to its well-defined chemical properties.

- Case Study : In a series of experiments aimed at developing analytical methods for detecting chlorinated compounds in environmental samples, this compound was utilized to establish calibration curves that facilitated accurate quantification .

Data Summary Table

作用機序

The mechanism of action of pentachlorobenzoic acid involves its interaction with various molecular targets. The chlorine atoms increase the compound’s reactivity, allowing it to participate in various chemical reactions. It can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets depend on the specific context of its use .

類似化合物との比較

Trichlorobenzoic Acid: Contains three chlorine atoms on the benzene ring.

Tetrachlorobenzoic Acid: Contains four chlorine atoms on the benzene ring.

Hexachlorobenzene: Contains six chlorine atoms on the benzene ring but lacks the carboxylic acid group.

Uniqueness: Pentachlorobenzoic acid is unique due to its high degree of chlorination combined with the presence of a carboxylic acid group. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming various derivatives .

生物活性

Pentachlorobenzoic acid (PCBA) is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and environmental implications. This article explores the biological activity of PCBA, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

PCBA is a derivative of benzoic acid, characterized by five chlorine atoms substituted on the benzene ring. Its molecular formula is CClO and it possesses a high degree of hydrophobicity due to the presence of multiple chlorine atoms. This structure influences its solubility, reactivity, and interaction with biological systems.

Mechanisms of Biological Activity

PCBA exhibits a range of biological activities, which can be attributed to several mechanisms:

- Enzyme Inhibition : PCBA has been shown to inhibit various enzymes involved in metabolic processes. For instance, it acts as a potent inhibitor of mitochondrial enzymes such as 4-hydroxybenzoate:polyphenyl transferase in rat brain and liver tissues .

- Cytotoxicity : Studies indicate that PCBA can induce cytotoxic effects in different cell lines. The compound has been evaluated for its cytotoxic potential against human cancer cell lines, demonstrating significant antiproliferative effects .

- Genotoxicity : Research has highlighted the genotoxic potential of PCBA, suggesting that it can cause DNA damage in exposed organisms. This property raises concerns regarding its environmental persistence and bioaccumulation .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Cytotoxic Effects on Cancer Cells :

A study investigated the effects of PCBA on various human cancer cell lines, including breast and colon cancer cells. Results indicated that PCBA significantly inhibited cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction, characterized by increased caspase activity and DNA fragmentation. -

Environmental Impact Assessment :

Research conducted on aquatic organisms exposed to PCBA revealed alterations in reproductive and developmental processes. The study highlighted the compound's potential as an endocrine disruptor, affecting hormone signaling pathways in fish models. -

Antimicrobial Activity :

Recent studies have evaluated the antimicrobial properties of PCBA against both Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition of bacterial growth, suggesting potential applications in controlling microbial infections .

化学反応の分析

Chlorination-Fluorination-Hydrolysis Route

The industrial synthesis involves three steps ( ):

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃ (130°C, 9 hr) | Pentachlorobenzonitrile | 72.3 |

| Fluorination | KF (300°C, 15 hr) | Pentafluorobenzonitrile | 71.9 |

| Hydrolysis | 50% H₂SO₄ (140°C, 10 hr) | Pentachlorobenzoic acid | 68.5 |

Key factors:

-

Chlorination efficiency depends on temperature and catalyst ratio (FeCl₃ optimal at 1:0.01 w/w relative to benzonitrile) .

-

Fluorination requires excess KF (1.2:1 molar ratio) and prolonged heating for complete substitution .

Acid-Catalyzed Hydrolysis

Reaction with concentrated sulfuric acid facilitates nitrile-to-acid conversion:

Thermal Decarboxylation

Heating above 500°C induces benzene formation via CO₂ elimination:

This reaction parallels benzoic acid’s thermal decomposition but requires higher temperatures due to chlorine’s stabilizing effect .

Hydroxyl Radical Interactions

Theoretical studies using DFT (M06-2X/6-311+G(d,p)) reveal dominant meta-addition pathways for hydroxyl radical (- OH) attack ( ):

| Pathway | Rate Constant (M⁻¹s⁻¹) | Energy Barrier (kcal/mol) |

|---|---|---|

| Meta-addition | 8.98 × 10⁸ | 1.122 |

| Para-addition | 9.21 × 10⁸ | 1.138 |

| Ortho-addition | 8.98 × 10⁸ | 1.166 |

Key findings:

-

Steric hindrance from Cl substituents reduces ortho reactivity .

-

Hydroxyl abstraction from the carboxyl group is negligible compared to ring addition .

Antimony Pentafluoride-Mediated Oxidation

Under vigorous conditions, this compound forms tetrachloroquinone (chloranil) ( ):

-

Mechanism : Sequential hydroxylation and dehydrogenation via Sb-bound intermediates.

-

Yield: 72% chloranil under optimized Cl₂ gas flow at 200°C .

Alkali Metal Salts

Reaction with NaOH produces sodium pentachlorobenzoate:

-

Applications: Intermediate for agrochemicals and preservatives9.

Esterification

Limited by steric hindrance, but achievable with methanol/H₂SO₄:

Aqueous Phase Reactivity

In water, this compound undergoes slow photolytic degradation (t₁/₂ > 100 days) but reacts rapidly with - OH radicals (k = 1.03 × 10⁹ M⁻¹s⁻¹) to form hydroxylated chlorobenzoates .

特性

IUPAC Name |

2,3,4,5,6-pentachlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONYGGJUUJFXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074420 | |

| Record name | Pentachlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012-84-6 | |

| Record name | Pentachlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1012-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentachlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentachlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentachlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-PENTACHLOROBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentachlorobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9BV6ZF9TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of pentachlorobenzoic acid?

A1: this compound is a chlorinated aromatic compound. Its molecular formula is C7HCl5O2 and its molecular weight is 308.35 g/mol. [] Spectroscopically, it can be characterized by infrared (IR) spectroscopy, which reveals key vibrational frequencies associated with its functional groups, such as the carboxylic acid moiety. []

Q2: What is the significance of the carboxylate stretching frequencies in metal pentachlorobenzoates?

A3: The carboxylate stretching frequencies in the infrared spectra of metal pentachlorobenzoates provide insights into the coordination mode of the pentachlorobenzoate ligand. For instance, compounds like Hg(OCOC6Cl5)2, RHgOCOC6Cl5, and R3SnOCOC6Cl5 in chloroform solution exhibit unidentate pentachlorobenzoate ligands. Conversely, crystalline R3SnOCOC6Cl5 compounds show bridging pentachlorobenzoate groups. []

Q3: Are there any known instances of this compound being found in environmental samples?

A5: Yes, this compound is a known metabolite of the aerobic bacterial degradation of polychlorinated biphenyls (PCBs). It has been detected in soil and river sediment samples from historically PCB-contaminated sites. [] One study found a total concentration of 3.1 µg/g of dry soil in highly contaminated soil from Lhenice, Czech Republic. []

Q4: How does the presence of ortho chlorine atoms affect the ultraviolet (UV) spectrum of this compound?

A6: The ortho chlorine atoms in this compound cause steric hindrance, which significantly affects its UV spectrum. This steric inhibition of resonance makes the UV spectrum of this compound appear very similar to that of chlorinated alkylbenzenes with a comparable degree of chlorine substitution. []

Q5: Are there any known crystal polymorphs of this compound?

A7: Yes, research indicates the existence of different crystal polymorphs of this compound, including hydrated forms. [, ] These polymorphs exhibit variations in their crystal structures and potentially in their physical and chemical properties.

Q6: What analytical techniques are commonly employed to characterize and quantify this compound?

A8: Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used technique for the determination of this compound, especially in complex matrices like environmental samples. This method often involves derivatization of this compound, such as methylation, to enhance its volatility and detectability. []

Q7: Has this compound been utilized as a building block in coordination polymer synthesis?

A9: Yes, this compound, alongside other ligands, has been employed in the hydrothermal synthesis of coordination polymers with intriguing structural motifs. One such example is the formation of a 2D → 3D interdigitated network in a compound synthesized using 5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-1H-tetrazole, 2,3,4,5-tetrachlorobenzoic acid, and this compound. []

Q8: How does the steric hindrance in pentachlorobenzoyl diethyl phosphate affect its reactivity?

A10: The significant steric hindrance around the carbonyl group in pentachlorobenzoyl diethyl phosphate leads to a shift in its reactivity from primarily acylating to exclusively phosphorylating. While less sterically hindered analogs like acetyl and trimethylacetyl diethyl phosphates predominantly acylate aniline, pentachlorobenzoyl diethyl phosphate favors phosphorylation. []

Q9: What are the potential environmental concerns associated with this compound?

A11: As a chlorinated organic compound and a breakdown product of PCBs, this compound raises concerns regarding its persistence in the environment and potential for bioaccumulation. Understanding its environmental fate and developing strategies for its mitigation and remediation are crucial aspects of its research. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。